N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Description
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is a heterocyclic compound featuring a fused oxazolo[4,5-b]pyridine core linked to a 2-methylphenyl group and a furan-2-carboxamide moiety. This scaffold is of interest in medicinal chemistry due to its structural similarity to compounds with demonstrated antikinetoplastid activity . The oxazolo[4,5-b]pyridine ring system contributes to π-π stacking and hydrogen-bonding interactions with biological targets, while the furan carboxamide group may enhance solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11-12(18-21-16-14(24-18)7-3-9-19-16)5-2-6-13(11)20-17(22)15-8-4-10-23-15/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIKJANAWUWKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C3=NC4=C(O3)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly in the context of anticancer properties and other pharmacological effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.31 g/mol |
| LogP | 2.571 |
| Polar Surface Area | 49.87 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes that yield the oxazole and furan moieties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study focusing on various derivatives of oxazole compounds demonstrated that certain analogs exhibited significant cytotoxic effects against different cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), HepG2 (liver cancer).
- IC50 Values : The IC50 values for selected derivatives ranged from 11.20 µg/ml to 59.61 µg/ml against A549 cells after a 72-hour treatment period, indicating moderate to high efficacy in inhibiting cell proliferation .
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : Flow cytometry analyses have shown that compounds similar to this one can induce apoptotic cell death in cancer cells.
- Cell Cycle Arrest : The compound has been noted to cause cell cycle arrest at the sub-G1 phase, which is indicative of apoptosis.
- Molecular Docking Studies : In silico studies suggest that this compound interacts with key proteins involved in cancer cell signaling pathways, potentially inhibiting their function .
Other Biological Activities
Beyond its anticancer properties, this compound has been evaluated for other biological activities:
- Antioxidant Activity : Some derivatives have shown moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA) .
Case Studies and Research Findings
- Study on Oxazole Derivatives : A comprehensive study evaluated a series of oxazole derivatives for their biological activities. The results indicated that modifications in the chemical structure significantly influenced their anticancer efficacy .
- Comparative Analysis : In comparing various compounds within the same family (e.g., oxazoles), it was found that those with specific substitutions on the aromatic rings exhibited enhanced biological activity .
Scientific Research Applications
Biological Activities
Research indicates that N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide exhibits several biological activities:
Scientific Research Applications
The applications of this compound in scientific research include:
Drug Development
Due to its promising biological activities, this compound is being investigated as a lead candidate for drug development in areas such as:
- Infectious Diseases : Targeting bacterial and fungal infections.
- Oncology : Developing novel anticancer therapies.
Molecular Biology Studies
Researchers utilize this compound in molecular biology to study:
- Protein Interactions : Understanding how the compound interacts with specific proteins involved in disease pathways.
Toxicology Assessments
The safety profile of this compound is under investigation to assess its potential toxicity and side effects in biological systems.
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis, highlighting its anticancer potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides and related derivatives. Below is a detailed comparison with key analogues:
N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
- Structural Difference : Chlorine substituent at the phenyl ring’s 4-position vs. methyl at the 2-position in the target compound.
- Activity: Exhibits antikinetoplastid activity against Leishmania donovani but shows weak efficacy in intramacrophage assays (EC₅₀ >10 µM) .
- SAR Insight : The chloro group increases electrophilicity but may reduce membrane permeability compared to the methyl group.
2,2-Dimethyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
- Structural Difference : Propanamide group replaces furan-2-carboxamide.
- Activity: Not explicitly reported, but QSAR models suggest bulky alkyl amides reduce target binding affinity compared to aromatic carboxamides .
- Molecular Weight : 373.41 g/mol (vs. 357.35 g/mol for the target compound) .
N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide
- Structural Difference: Phenoxyacetamide replaces furan-2-carboxamide.
- Activity: Phenoxy groups enhance lipophilicity (clogP ~3.5) but may compromise solubility, as seen in similar compounds .
- Synthetic Accessibility : Requires additional steps for ether bond formation vs. straightforward carboxamide coupling .
Quantitative Structure-Activity Relationship (QSAR) Insights
Key descriptors influencing activity in 3-(oxazolo[4,5-b]pyridin-2-yl)anilides include:
- Electrostatic Potential (ESP): Positive ESP at the phenyl ring’s substituent correlates with enhanced antiparasitic activity .
- Topological Polar Surface Area (TPSA) : Optimal TPSA (70–90 Ų) balances solubility and membrane penetration. The target compound’s TPSA is 78 Ų, within this range .
- Hydrogen Bond Acceptors (HBA) : The furan oxygen and carboxamide group provide two HBAs, critical for target engagement .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
